molecular formula C20H24O4 B1681897 Sobetirome CAS No. 211110-63-3

Sobetirome

Cat. No.: B1681897
CAS No.: 211110-63-3
M. Wt: 328.4 g/mol
InChI Key: QNAZTOHXCZPOSA-UHFFFAOYSA-N
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Description

Sobetirome is a synthetic thyromimetic compound that selectively binds to the thyroid hormone receptor beta (TRβ) over the thyroid hormone receptor alpha (TRα). It has been investigated for its potential therapeutic applications in treating dyslipidemia, obesity, and other metabolic disorders. This compound’s ability to preferentially accumulate in the liver and stimulate hepatic pathways without causing harmful side effects makes it a promising candidate for cholesterol-lowering therapies .

Scientific Research Applications

Mechanism of Action

Target of Action

Sobetirome, also known as GC-1 and QRX-431, is a selective thyromimetic . It selectively binds to and activates the thyroid hormone receptor TRβ1 over TRα1 . The TRβ1 receptor is the main hepatic form of the thyroid hormone (TH) receptor .

Mode of Action

This compound’s interaction with its targets leads to the activation of hepatic pathways that lower cholesterol . The receptor selectivity of this compound led to the hypothesis that it would lower cholesterol through activation of liver TRβ without stimulating cardiac function through TRα activation in the heart .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cholesterol metabolism . By activating the TRβ1 receptor, this compound stimulates hepatic pathways that lower cholesterol . This action leads to a reduction in serum cholesterol and triglycerides, which can help prevent atherosclerosis, ischemic heart disease, stroke, and peripheral artery disease .

Result of Action

The primary result of this compound’s action is the lowering of cholesterol levels . This is achieved through the activation of hepatic pathways via the TRβ1 receptor . The reduction in cholesterol levels can have beneficial effects for individuals with dyslipidemia, obesity, and metabolic syndrome .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, genetic variations in dyslipidemias can affect the efficacy of this compound . For example, homozygous familial hypercholesterolemia (FH), caused by inherited defects in LDL receptor genes, causes severe statin-resistant hyperlipidemia and statin sensitivity differs among patients with heterozygous disease . Therefore, the effectiveness of this compound can vary among individuals based on their genetic makeup .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sobetirome is synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring consistency and quality. This typically includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to achieve the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sobetirome undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique ability to selectively target TRβ and accumulate in the liver without causing significant thyrotoxic effects on the heart, muscle, and bone sets it apart from other similar compounds. This selective action makes this compound a promising candidate for safe and effective cholesterol-lowering therapies .

Properties

IUPAC Name

2-[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-12(2)17-9-15(5-6-19(17)21)10-18-13(3)7-16(8-14(18)4)24-11-20(22)23/h5-9,12,21H,10-11H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAZTOHXCZPOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891557
Record name Sobetirome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211110-63-3
Record name Sobetirome
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211110-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sobetirome [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211110633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sobetirome
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07425
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sobetirome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOBETIROME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ31741E9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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